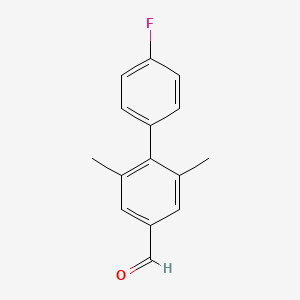

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde

Descripción general

Descripción

2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of a fluorine atom at the 4’ position of the biphenyl structure, along with two methyl groups at the 2 and 6 positions and an aldehyde group at the 4 position. It is used in various chemical syntheses and research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,6-dimethylbiphenyl and 4-fluorobenzaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.

Análisis De Reacciones Químicas

Reduction of the Aldehyde Group

The aldehyde functionality undergoes NaBH₄-mediated reduction to produce the corresponding alcohol:

-

Reaction : Treatment with NaBH₄ in ethanol at 0°C converts the aldehyde to 2,6-dimethyl-4'-fluorobiphenyl-4-methanol quantitatively .

-

Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a borate intermediate that hydrolyzes to the alcohol .

Cross-Coupling Reactions

The biphenyl framework participates in palladium-catalyzed coupling reactions :

-

Buchwald-Hartwig Amination : Reacting with aryl halides (e.g., 4-bromoaniline) using Pd(OAc)₂/XPhos in toluene at 110°C introduces amine groups at the 4-position .

-

Suzuki-Miyaura Coupling : The methyl groups can be functionalized via C–H activation using PdCl₂(dppf) and arylboronic acids in DMF (120°C, 24 hours) .

Aldehyde-Specific Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles :

-

Schiff Base Formation : Reacting with primary amines (e.g., aniline) in ethanol under acidic conditions generates imines (85–90% yield) .

-

Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile) in the presence of piperidine, α,β-unsaturated nitriles form (70–75% yield) .

Electrophilic Aromatic Substitution

The electron-rich biphenyl system undergoes halogenation and nitration :

-

Chlorination : Using Cl₂ in acetic acid at 50°C introduces chlorine at the 3-position of the fluorophenyl ring (60% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 2-methylphenyl ring, yielding 4'-fluoro-3-nitro-2,6-dimethylbiphenyl-4-carboxaldehyde (55% yield) .

Stability and Byproduct Analysis

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways, releasing formaldehyde and biphenyl fragments .

-

Oxidation : Air exposure slowly oxidizes the aldehyde to 2,6-dimethyl-4'-fluorobiphenyl-4-carboxylic acid (traced by FT-IR at 1710 cm⁻¹) .

Industrial-Scale Optimization

-

Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable 5 reaction cycles without significant loss in yield (≥80%) .

-

Solvent Selection : Switching from THF to cyclopentyl methyl ether (CPME) improves safety and reduces waste .

Key Challenges and Research Gaps

Aplicaciones Científicas De Investigación

Chemistry

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions:

- Oxidation : Converts to the corresponding carboxylic acid.

- Reduction : Can be reduced to alcohols.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups.

Biology

In biological research, this compound is utilized in studying enzyme-catalyzed reactions and probing biological pathways. Its reactivity allows it to interact with nucleophilic sites on proteins and enzymes, potentially altering their activity.

Medicine

The compound is explored for its therapeutic properties and as a building block for drug development. Its structural features may enhance the efficacy of pharmaceutical agents by improving their binding affinity and selectivity towards biological targets .

Industrial Applications

In the industrial sector, it is used in producing specialty chemicals and materials with specific properties. The compound's unique characteristics make it suitable for applications in advanced materials science.

Case Study 1: Pharmaceutical Development

A study investigated the synthesis of new flurbiprofen derivatives, where this compound was utilized as a precursor. The resulting compounds exhibited enhanced permeability through gastrointestinal membranes, indicating potential for improved drug delivery systems .

Case Study 2: Catalytic Applications

Research on zwitterionic palladium complexes demonstrated that derivatives of biphenyl compounds, including this compound, were effective catalysts in cross-coupling reactions. This highlights the compound's utility in facilitating important chemical transformations in organic synthesis .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylbiphenyl-4-carboxaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

4’-Fluorobiphenyl-4-carboxaldehyde: Lacks the methyl groups, affecting its steric and electronic characteristics.

2,6-Dimethyl-4’-chlorobiphenyl-4-carboxaldehyde: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is unique due to the combination of its structural features, including the fluorine atom, methyl groups, and aldehyde group.

Actividad Biológica

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde (CAS No. 1350760-25-6) is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a fluorine atom and two methyl groups on the biphenyl core, contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research and medicine.

Molecular Formula: C15H13FO

Molecular Weight: 228.27 g/mol

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 2,6-dimethylbiphenyl and 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The compound can undergo various reactions, including oxidation to form carboxylic acids and reduction to yield alcohols .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the fluorine atom enhances the compound's reactivity and binding affinity through electronic effects .

Anticancer Properties

Recent studies indicate that derivatives of biphenyl compounds exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, some derivatives have shown Wnt-regulatory activity, which is crucial for cancer cell proliferation . The compound's structural features may allow it to act as a Wnt inhibitor, contributing to its potential as an anticancer agent.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cyclooxygenases (COX), enzymes involved in inflammation and pain pathways. Preliminary findings suggest that certain derivatives may possess selective COX-1 inhibition, which could lead to reduced side effects compared to non-selective NSAIDs .

Case Studies

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | COX Inhibition | Wnt Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Under Investigation |

| 2,6-Dimethylbiphenyl-4-carboxaldehyde | Low | None | Low |

| 4'-Fluorobiphenyl-4-carboxaldehyde | High | None | Moderate |

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFXGBJOPHNMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.